molecular formula C7H5BrF3N3 B2752157 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile CAS No. 2551117-63-4

4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile

Cat. No.: B2752157
CAS No.: 2551117-63-4
M. Wt: 268.037
InChI Key: VEFVVZSFSOCAHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile, involves various strategies. One approach is the multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine, which affords 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition to terminal alkynes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The empirical formula is C3H3BrN2, and the molecular weight is 146.97 .


Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

This compound is a solid substance with a boiling point of 250-260 °C and a melting point of 93-96 °C .

Scientific Research Applications

Anticancer Potential

A series of dihydropyrano[2,3-c]pyrazole derivatives, synthesized via one-pot, four-component condensation reactions, have shown significant anticancer activity. These compounds were evaluated against various human cancer cell lines, including melanoma, breast cancer, leukemia, and cervical cancer cell lines. The ionic liquid [Et3NH][HSO4] was used as a catalyst for the multi-component synthesis, offering advantages such as excellent yields, a short reaction time, mild reaction conditions, and catalyst reusability. Selected derivatives exhibited promising anticancer activity, with molecular docking studies confirming some as lead molecules for further development (Nimbalkar, Seijas, Vázquez-Tato, Damale, Sangshetti, & Nikalje, 2017).

Synthesis Methods

Research has also focused on the synthesis of 4-trifluoromethyl pyrazoles using copper-catalyzed cycloaddition, demonstrating moderate to excellent yields with excellent regioselectivity under mild conditions. This method presents a new protocol that offers an efficient approach for the chemoselective synthesis of 4-trifluoromethyl pyrazoles, showcasing their potential in various scientific applications (Lu, Man, Zhang, Lin, Lin, & Weng, 2019).

Mechanistic Investigation

The crystal structure of a closely related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined to gain insights into the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in the synthesis of novel materials and drugs (Liu, Chen, Sun, & Wu, 2013).

Cytotoxic Activity

New derivatives of 1,3,4-trisubstituted pyrazole have been synthesized and evaluated for in-vitro anti-cancer activity against various human cancer cell lines. These studies contribute to the development of potent anti-cancer agents, with some compounds showing significant activity against target cell lines, highlighting the therapeutic potential of pyrazole derivatives (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018).

Mechanism of Action

The mechanism of action of pyrazole derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .

Future Directions

The future directions of research on 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile and other pyrazole derivatives are promising. Given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, it is expected that many novel applications will be discovered in the future .

Properties

IUPAC Name

4-bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N3/c1-2-14-4(3-12)5(8)6(13-14)7(9,10)11/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFVVZSFSOCAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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